(R)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid

Peptidomimetic stability Urea linkage Proteolytic resistance

(R)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid (CAS 159634-71-6) is a Boc-protected urea-linked dipeptidomimetic that incorporates an α-aminoisobutyric acid (Aib) residue and D-homophenylalanine (D-Hph) joined by a urea bridge rather than a conventional amide bond. Its IUPAC name is (2R)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-ylcarbamoylamino]-4-phenylbutanoic acid, with a molecular formula of C19H29N3O5 and a molecular weight of 379.5 g/mol.

Molecular Formula C19H29N3O5
Molecular Weight 379.5 g/mol
Cat. No. B13052162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid
Molecular FormulaC19H29N3O5
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)NC(=O)NC(CCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C19H29N3O5/c1-18(2,3)27-17(26)22-19(4,5)21-16(25)20-14(15(23)24)12-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,22,26)(H,23,24)(H2,20,21,25)/t14-/m1/s1
InChIKeyBMQNVIFBQDAOHX-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic Acid (CAS 159634-71-6) and Its Role in Peptidomimetic Procurement


(R)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid (CAS 159634-71-6) is a Boc-protected urea-linked dipeptidomimetic that incorporates an α-aminoisobutyric acid (Aib) residue and D-homophenylalanine (D-Hph) joined by a urea bridge rather than a conventional amide bond [1]. Its IUPAC name is (2R)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-ylcarbamoylamino]-4-phenylbutanoic acid, with a molecular formula of C19H29N3O5 and a molecular weight of 379.5 g/mol [1]. The compound is commercially available as a research-grade building block (purity ≥98%) for solid-phase and solution-phase synthesis of peptidomimetics . Its structural hallmarks—a metabolically resilient urea linkage, the helix-inducing gem-dimethyl Aib unit, and the D-configured extended aromatic side chain—position it as a differentiated intermediate for constructing conformationally constrained peptide analogs with enhanced proteolytic stability.

Why Generic Boc-Amino Acid Building Blocks Cannot Substitute for (R)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic Acid


Procurement teams and medicinal chemistry groups evaluating building blocks for metabolically stable peptidomimetics must recognize that simple Boc-amino acids (e.g., Boc-D-Phe-OH, Boc-Aib-OH) or their amide-linked dipeptide counterparts are not functionally equivalent to this compound [1]. The defining urea (-NH-CO-NH-) bridge between the Aib and D-Hph moieties replaces the canonical amide bond, a modification that has been independently demonstrated to confer resistance to both acid/base-catalyzed hydrolysis across a broad pH range and proteolytic degradation by common peptidases [2]. Furthermore, the gem-dimethyl substitution on the Aib Cα atom imposes a severe conformational restriction (φ/ψ dihedral angles constrained to helical regions of Ramachandran space) that cannot be replicated by glycine, alanine, or other proteinogenic amino acid spacers [3]. A researcher or buyer who substitutes an amide-linked Boc-dipeptide or a standalone Boc-amino acid for this urea-Aib-D-Hph construct will obtain a different conformational ensemble and a markedly different metabolic half-life—compromising the structure-activity relationship (SAR) program or pharmacokinetic optimization effort.

Quantitative Differentiation Evidence: (R)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic Acid vs. Closest Analogs


Urea Bond Hydrolytic Stability vs. Amide Bond: Broad pH Resistance

The urea bridge in this compound replaces the canonical amide bond found in standard dipeptides such as Boc-Aib-D-Phe-OH. Literature on structurally analogous ureidopeptides demonstrates that the urea (-NH-CO-NH-) linkage is stable to hydrolysis over a broad pH range and resists proteolytic degradation, whereas the corresponding amide bond in peptides undergoes both acid- and base-catalyzed hydrolysis as well as enzymatic cleavage [1]. Specifically, the [Leu5]enkephalin ureidopeptide analog H-YGGψ[NHCONH]FL-OH showed no detectable hydrolysis under conditions that rapidly degrade the parent amide peptide [1]. For the target compound, this translates into a longer shelf life in solution, greater compatibility with diverse reaction conditions, and prolonged in vitro half-life if the building block is incorporated into a bioactive candidate.

Peptidomimetic stability Urea linkage Proteolytic resistance pH stability profile

Conformational Restriction by Aib Residue: Helical Bias vs. Flexible Glycine or Alanine Spacers

The α-aminoisobutyric acid (Aib) residue, characterized by geminal dimethyl substitution at the Cα position, severely restricts the backbone φ/ψ dihedral angles to the right-handed 3_10-helical (φ ≈ ±54°, ψ ≈ ±30°) or α-helical regions of conformational space [1][2]. In contrast, glycine (the simplest comparator spacer) samples a far broader conformational landscape, including regions accessible to both L- and D-amino acids, while L-alanine shows a preference for right-handed α-helical but with much greater flexibility. X-ray crystallographic data on the closely related dipeptide Boc-Aib-Phe-OMe reveal that the Aib residue adopts left- and right-handed helical conformations in the two independent molecules of the asymmetric unit, with the Phe residue also constrained [2]. This conformational restriction is critical for programs that require pre-organization of peptide backbone geometry to reduce the entropic penalty of binding or to engineer specific secondary structure elements.

Conformational constraint Aib 3_10-helix Peptide backbone restriction Foldamer design

Physicochemical Property Differentiation: Higher MW, LogP, and Hydrogen-Bonding Capacity vs. Simple Boc-D-Homophenylalanine

Compared to the simpler building block Boc-D-homophenylalanine (Boc-D-Hph-OH, CAS 82732-07-8, MW 279.33 g/mol, C15H21NO4) , this compound exhibits a 36% greater molecular weight (379.5 vs. 279.33 g/mol), a higher calculated lipophilicity (XLogP3 2.7 vs. predicted LogP of approximately 1.8-2.0 for Boc-D-Hph-OH), and an increased hydrogen-bonding capacity (4 HBD and 5 HBA vs. 2 HBD and 4 HBA for Boc-D-Hph-OH) [1][2]. The compound also possesses 9 rotatable bonds compared to 6 for Boc-D-Hph-OH, reflecting the added urea spacer and Aib side chain. These property differences directly influence solubility, membrane permeability, and chromatographic behavior during purification. For solid-phase peptide synthesis (SPPS) users, the higher molecular weight and distinct retention characteristics (predicted HPLC retention time shift) require adjustment of coupling stoichiometry and purification gradients.

LogP Molecular weight Hydrogen bond donors Physicochemical properties Building block selection

D-Configuration of Homophenylalanine: Enantiomeric Specificity and Resistance to Mammalian Proteolysis

The D-configuration at the homophenylalanine α-carbon (C2 of the butanoic acid backbone) is unambiguously specified in the IUPAC name as (2R) and in the SMILES notation as [C@H] [1]. In contrast, the L-enantiomer (if synthetically accessible) would be recognized by mammalian proteases and degraded more rapidly. The commercial specification of this compound includes defined optical rotation and enantiomeric purity control (≥98% chemical purity by vendor specification), ensuring that the D-enantiomer is the exclusive stereoisomer supplied . This is critical because D-amino acid-containing peptides exhibit markedly increased in vivo half-lives compared to their all-L counterparts—a class-level effect observed across multiple D-amino acid-substituted peptide therapeutics, where half-life extensions of 2- to 10-fold have been reported for D-Phe substitutions in opioid and antimicrobial peptides [2]. The risk of epimerization during coupling is also mitigated by the urea linkage, which is less prone to α-proton abstraction than the corresponding amide under basic conditions.

D-amino acid Enantiomeric purity Proteolytic stability Chiral building block Epimerization control

Procurement-Driven Application Scenarios for (R)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic Acid


Synthesis of Metabolically Stable Peptidomimetic Drug Candidates Requiring Extended Plasma Half-Life

Medicinal chemistry programs developing peptide-based therapeutics that must survive proteolytic environments (serum, gut, lysosomal) can incorporate this building block to install a urea bond that resists both acid/base hydrolysis and peptidase cleavage [1]. The D-homophenylalanine configuration further reduces recognition by mammalian proteases [2]. This scenario is directly supported by the class-level evidence that urea linkages in model ureidopeptides are stable across a broad pH range and to proteolytic degradation, while D-amino acid substitutions can extend in vivo half-life by 2- to 10-fold [1][2].

Construction of Conformationally Constrained Foldamers and Helical Peptide Libraries

Researchers designing foldamers or 3_10-helical peptides can leverage the Aib residue's severe conformational restriction. The gem-dimethyl group limits accessible φ/ψ space to helical regions, reducing the entropic penalty upon target binding [1]. The urea linkage provides an additional hydrogen-bonding site that can participate in secondary structure stabilization. The distinct physicochemical properties (MW 379.5, XLogP3 2.7, elevated HBD/HBA counts) make this building block suitable for fragment-based drug discovery libraries where larger, more functionalized fragments are desired [3].

Enantiomerically Pure Building Block for Chiral Peptide Synthesis Requiring Batch-to-Batch Reproducibility

Process chemistry groups and CROs that require a defined (R)-configured homophenylalanine building block with assured enantiomeric integrity can source this compound as a single, well-characterized entity (CAS 159634-71-6, ≥98% purity) rather than performing in-house coupling of Boc-Aib-OH and H-D-Hph-OH followed by urea formation [1]. The commercial availability with documented purity reduces the burden of in-process quality control and eliminates the risk of epimerization during coupling—a risk that is lower for the urea linkage than for amide bond formation under basic conditions [2].

Design of Bisubstrate or Transition-State Analog Enzyme Inhibitors

The extended structure—Boc protecting group, Aib spacer, urea linkage, and D-homophenylalanine carboxylate—provides a scaffold amenable to bisubstrate inhibitor design. The urea moiety can mimic the tetrahedral transition state of amide bond hydrolysis, while the D-Hph carboxylate can engage catalytic arginine or lysine residues in the S1 pocket of serine or cysteine proteases. This application is supported by the broader class of urea-containing protease inhibitors. The compound's hydrogen-bonding capacity (4 HBD, 5 HBA) and 9 rotatable bonds provide sufficient degrees of freedom for induced-fit binding while the Aib residue maintains a degree of pre-organization [3].

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